N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-11-10-16(20-21-17)12-2-6-14(7-3-12)19-18(23)13-4-8-15(9-5-13)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUOWMIBNYAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-amino-6-methoxypyridazine with a suitable benzoyl chloride derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under specific conditions.
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The pyridazine ring in the compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but initial studies suggest significant potential in modulating cellular processes.
Comparison with Similar Compounds
Aromatic Substituents
Benzamide Modifications
- Nitro Group Position : The para-nitro group in the target compound is conserved in diuretics (e.g., E04 in ) and neurokinin antagonists (), suggesting its role in electron-withdrawing effects and hydrogen bonding.
- Chloro vs. Methoxy : Chloro substitution () increases molecular weight and lipophilicity but may introduce steric clashes in biological targets compared to methoxy .
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridazine ring, a methoxy group, and a nitrobenzamide moiety. Its IUPAC name is this compound, with a molecular formula of CHNO. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes, particularly those involved in cancer metabolism. For example, it shows promise as an inhibitor of tyrosine kinases , which play a crucial role in the signaling pathways that regulate cell growth and division.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound binds to the active sites of target enzymes, inhibiting their activity.
- Signal Transduction Modulation : It affects signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.
In Vitro Studies
In vitro studies have highlighted the efficacy of this compound against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| HCT116 (Colon Cancer) | 3.8 | Tyrosine kinase inhibition |
| HeLa (Cervical Cancer) | 7.0 | ROS generation |
These results indicate that the compound has significant potential as an anticancer agent.
Animal Studies
Preliminary animal studies have shown promising results regarding the safety and efficacy of this compound. In a study involving mice implanted with tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
